molecular formula C21H21NO B8156308 2-(4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine

2-(4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine

Cat. No.: B8156308
M. Wt: 303.4 g/mol
InChI Key: NWESZFVGRAKDGQ-UHFFFAOYSA-N
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Description

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is an organic compound with the molecular formula C21H21NO It is a derivative of biphenyl, featuring a benzyloxy group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine typically involves the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group on the biphenyl structure. This can be achieved through the reaction of 4-hydroxybiphenyl with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Ethanamine Chain: The next step involves the introduction of the ethanamine chain. This can be done by reacting the benzyloxybiphenyl with ethylene diamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydroxybiphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the ethanamine chain can interact with amine receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Benzyloxy)phenyl)ethanamine
  • 2-(4-(Benzyloxy)phenoxy)ethanamine
  • 4-(Benzyloxy)-3-methylphenyl ethanone

Uniqueness

2-(4’-(Benzyloxy)-[1,1’-biphenyl]-3-yl)ethanamine is unique due to its specific structural features, including the biphenyl core and the benzyloxy group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-(4-phenylmethoxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c22-14-13-17-7-4-8-20(15-17)19-9-11-21(12-10-19)23-16-18-5-2-1-3-6-18/h1-12,15H,13-14,16,22H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWESZFVGRAKDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC(=C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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